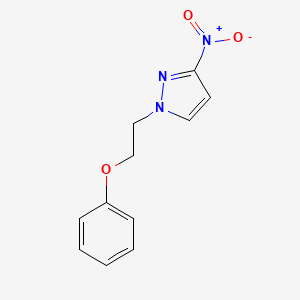

![molecular formula C13H19N3O2 B6362308 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine CAS No. 1240573-23-2](/img/structure/B6362308.png)

2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

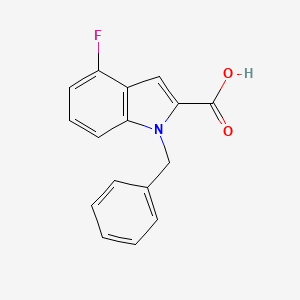

“2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is an organic compound that belongs to the class of compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular formula of “2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is C13H19N3O2 . The structures of similar compounds have been confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition .Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is 249.31 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Intermediates

2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine and its derivatives are crucial intermediates in the synthesis of a wide range of compounds with potential biological activities. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through a cost-effective amination process, serving as an important precursor for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and biofilm inhibition activities. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, exhibited superior biofilm inhibition activities compared to Ciprofloxacin against various bacterial strains, indicating their potential as new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Herbicidal Activity and Plant Growth Regulation

Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines have been evaluated as potential herbicides and plant growth regulators. These compounds demonstrated significant activity, with certain derivatives showing high herbicidal activity against Triticum aestivum and cytokinin-like activity, suggesting their application in agricultural sciences (G. Stoilkova, P. Yonova, K. Ananieva, 2014).

Crystallographic Studies

Crystallographic studies of related triazenes and piperazine derivatives provide insight into their structural characteristics, which is crucial for understanding their chemical behavior and potential applications in various scientific fields (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008).

Antitumor and Antiviral Activities

Substituted piperazine derivatives have been explored for their antitumor and antiviral activities, with some compounds displaying promising results against specific cancer cell lines and viruses. This highlights the therapeutic potential of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine derivatives in developing new treatments for various diseases (Yong Ding, Zhen Zhang, Gang Zhang, et al., 2016).

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as phenylpiperazines . These compounds typically interact with various receptors in the body, influencing a range of physiological processes .

Mode of Action

As a phenylpiperazine, it likely interacts with its targets through the piperazine moiety, which is known to bind to various receptors .

Biochemical Pathways

Phenylpiperazines often influence neurotransmitter systems, potentially affecting pathways related to mood, pain perception, and other neurological functions .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

As a phenylpiperazine, it may influence cellular signaling and neurotransmission, potentially leading to changes in physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

2-methyl-1-[2-(4-nitrophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-11-10-14-7-9-15(11)8-6-12-2-4-13(5-3-12)16(17)18/h2-5,11,14H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJBWWMTXSWIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)

![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)